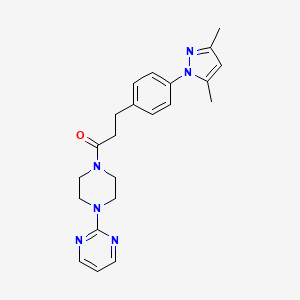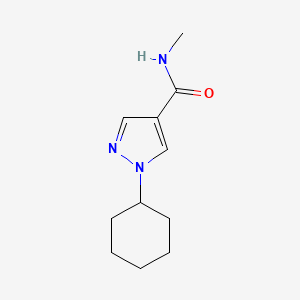
1-cyclohexyl-N-methylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole-4-carboxamides involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR and HRMS .Molecular Structure Analysis
The molecular structure of 1-cyclohexyl-N-methylpyrazole-4-carboxamide was confirmed by 1H NMR and HRMS analyses . The structure of similar pyrazole-4-carboxamides was also determined by X-ray diffraction .Chemical Reactions Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Drug Discovery
Heterocyclization reactions involving derivatives of aminopyrazoles, including structures similar to 1-cyclohexyl-N-methylpyrazole-4-carboxamide, have shown significant promise in drug discovery. These reactions lead to the formation of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are of interest in medicinal chemistry due to their potential therapeutic properties. Such compounds are explored for their selective inhibitory effects on enzymes and their utility in cell proliferation assays, highlighting their potential as lead compounds in the development of new drugs (Rudenko et al., 2011).
Antimicrobial and Anticancer Agents
Research into derivatives of 1-cyclohexyl-N-methylpyrazole-4-carboxamide has also yielded compounds with significant antimicrobial and anticancer activities. Novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines and microbial pathogens, demonstrating the chemical versatility and biological relevance of these compounds in addressing critical health issues (Rahmouni et al., 2016).
Corrosion Inhibition
In the field of materials science, bipyrazoles, which share a core structural motif with 1-cyclohexyl-N-methylpyrazole-4-carboxamide, have been investigated for their corrosion inhibition properties. These studies are crucial for developing new materials that can withstand harsh chemical environments, potentially leading to advances in industrial processes and the longevity of metallic structures (Laarej et al., 2010).
Mosquito Repellent Development
Explorations into carboxamide derivatives have also led to the development of novel mosquito repellents with potential superiority over DEET, a commonly used active ingredient in insect repellents. This research is particularly relevant for public health, offering new strategies for controlling mosquito-borne diseases (Katritzky et al., 2010).
Mecanismo De Acción
While specific studies on the mechanism of action of 1-cyclohexyl-N-methylpyrazole-4-carboxamide are not available, similar pyrazole-4-carboxamides have shown good inhibitory activity against certain fungi . The molecular docking results indicated that these compounds exhibited high affinity with certain proteins by H-bond and π – π stacking interactions, which may explain their activities .
Propiedades
IUPAC Name |
1-cyclohexyl-N-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-12-11(15)9-7-13-14(8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRPQZCYAWRSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(N=C1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-N-methylpyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B2810628.png)
![4-(3-{2-[{[(2-methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2810630.png)
![4-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B2810631.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2810633.png)
![1-(2-Methoxyethyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea](/img/structure/B2810635.png)
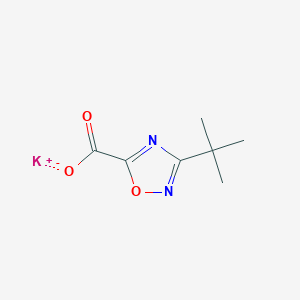
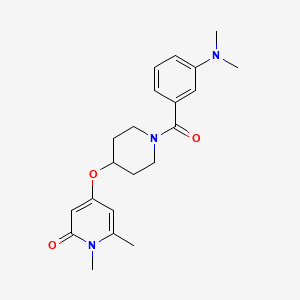
![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2810639.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2810640.png)
![1-ethyl-6-(4-fluorobenzyl)-4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2810641.png)
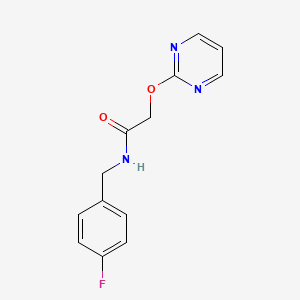
![2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2810644.png)
